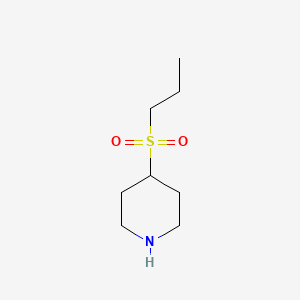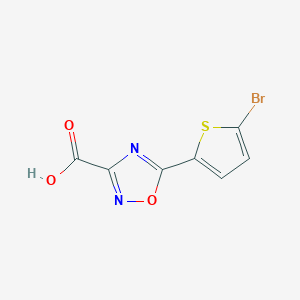![molecular formula C9H10BrNO4S B13066187 Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)
Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-(methylsulfonamido)benzoate is a chemical compound with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-(methylsulfonamido)benzoate typically involves the bromination of methyl 2-amino-5-bromobenzoate followed by sulfonation. The reaction conditions often include the use of bromine and a suitable solvent under controlled temperature and light conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-(methylsulfonamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced .
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-(methylsulfonamido)benzoate is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for methyl 5-bromo-2-(methylsulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of a sulfonamide group.
Methyl 2-amino-5-bromobenzoate: Precursor in the synthesis of methyl 5-bromo-2-(methylsulfonamido)benzoate.
Uniqueness
Methyl 5-bromo-2-(methylsulfonamido)benzoate is unique due to its combination of a bromine atom and a sulfonamide group, which provides distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H10BrNO4S |
|---|---|
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)7-5-6(10)3-4-8(7)11-16(2,13)14/h3-5,11H,1-2H3 |
InChI-Schlüssel |
QDPZOIXFPCHMLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)




![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)



![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)


